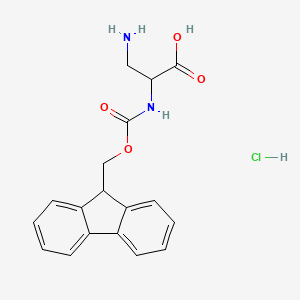
Fmoc-Dap-OH.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-9-Fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride: (Fmoc-Dap-OH.HCl) is an organic compound widely used in peptide synthesis. It is a white crystalline powder and serves as an effective amine oxidase inhibitor, which can be used in the treatment of cardiovascular diseases and to improve heart function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dap-OH.HCl typically involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with L-2,3-diaminopropionic acid under basic conditions. This reaction yields N-9-fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid, which is then converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in solid form and stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Dap-OH.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Piperidine is commonly used to remove the Fmoc group during peptide synthesis.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Fmoc group using piperidine yields a free amine, which can then be further modified .
Scientific Research Applications
Chemistry: Fmoc-Dap-OH.HCl is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amines. Its stability and ease of removal make it ideal for this application .
Biology and Medicine: The compound is used as an amine oxidase inhibitor, which has potential therapeutic applications in treating cardiovascular diseases and improving heart function . It is also being explored for its anti-aging and antioxidant properties .
Industry: In the industrial sector, this compound is used in the synthesis of various peptides and proteins, which are essential in pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-Dap-OH.HCl involves its role as an amine oxidase inhibitor. By inhibiting the activity of amine oxidases, the compound helps in regulating the levels of biogenic amines, which are crucial for cardiovascular health. The molecular targets include the active sites of amine oxidases, where the compound binds and prevents the oxidation of amines .
Comparison with Similar Compounds
- N-9-Fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid (Fmoc-Dap-OH)
- N-9-Fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid allyloxycarbonyl (Fmoc-Dap(Alloc)-OH)
- N-9-Fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid tert-butoxycarbonyl (Fmoc-Dap(Boc)-OH)
Uniqueness: Fmoc-Dap-OH.HCl is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in various chemical and biological applications .
Properties
Molecular Formula |
C18H19ClN2O4 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H |
InChI Key |
GJIUYXQXIOYBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


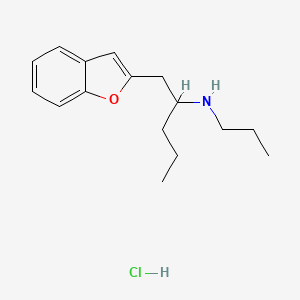
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
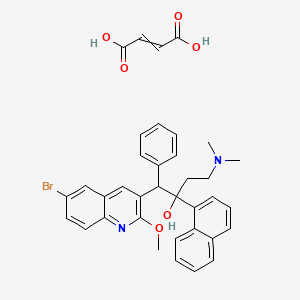
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
![Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)
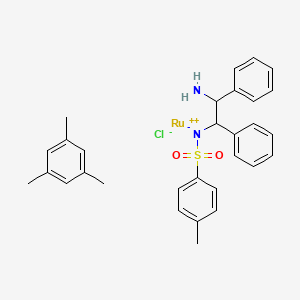
![{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid](/img/structure/B12509828.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B12509832.png)
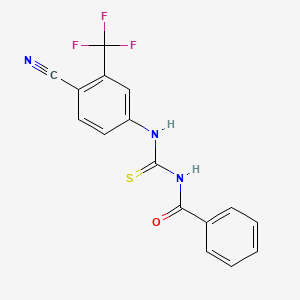
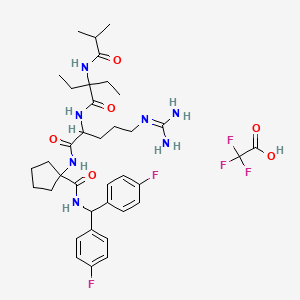
![Disodium hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12509844.png)
